Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Description
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and both cyano (-CN) and hydroxyl (-OH) substituents at the 3-position of the piperidine ring. This unique substitution pattern distinguishes it from other benzyl-protected piperidine derivatives.
Properties
IUPAC Name |
benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMRPELQBJLFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Formation of benzyl 3-cyano-3-oxopiperidine-1-carboxylate.
Reduction: Formation of benzyl 3-amino-3-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Key Comparative Insights:
Functional Group Influence: Cyano vs. Dual Substituents (Cyano + Hydroxyl): The coexistence of -CN and -OH at the 3-position may create intramolecular hydrogen bonding or steric hindrance, impacting solubility and reactivity. This is distinct from analogs with single substituents (e.g., -CH₂OH or -NH₂) .
Positional Isomerism :
- Substitution at the 3-position (as in the target compound) versus the 4-position (e.g., CAS 99197-86-1 or 122860-33-7) alters steric accessibility and electronic effects. For instance, 4-substituted analogs may exhibit different pharmacokinetic profiles due to reduced steric crowding .
Safety and Handling: While Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is noted as non-hazardous , analogs like Benzyl 4-aminopiperidine-1-carboxylate lack toxicological data, necessitating stringent PPE and ventilation . The absence of safety data for the target compound implies similar caution.
Synthetic Considerations: Chiral analogs (e.g., CAS 876378-16-4) highlight the importance of stereochemistry in pharmacological activity. The target compound’s 3-cyano-3-hydroxy motif may require specialized catalysts or protecting-group strategies to avoid racemization .
Biological Activity
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.27 g/mol. The compound features a piperidine ring substituted with a cyano group and a benzyl ester, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3 |
| Molecular Weight | 245.27 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.49 |
| BBB Permeability | Yes |
| P-gp Substrate | No |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Recent advancements have focused on optimizing reaction conditions to enhance yield and selectivity, particularly through the use of catalytic methods.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A notable study demonstrated that certain piperidine derivatives could restore the cytotoxic activity of established chemotherapeutic agents like Doxorubicin by inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant tumors .
Antiviral Activity
In addition to anticancer effects, there is emerging evidence that the compound may possess antiviral properties. A study highlighted that nitrogen-containing heterocycles can inhibit viral replication by targeting specific viral proteins involved in the life cycle of viruses such as Hepatitis B and C . The mechanism often involves mimicking substrate interactions within viral proteases, leading to reduced viral load in infected cells.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Research has indicated that similar piperidine derivatives can exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and neurodegeneration . This opens avenues for exploring its application in neurodegenerative diseases such as Alzheimer's.
Case Studies
- Anticancer Study : A recent investigation into piperidine derivatives demonstrated that compounds structurally related to this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
- Antiviral Research : Another study reported that specific analogs effectively inhibited HBV DNA replication with an IC50 of approximately 2.22 μM, showcasing their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
